molecular formula C15H12O5 B14582940 6-[2-(Hydroxymethyl)phenyl]-2H-1,3-benzodioxole-5-carboxylic acid CAS No. 61440-99-1

6-[2-(Hydroxymethyl)phenyl]-2H-1,3-benzodioxole-5-carboxylic acid

Cat. No.: B14582940
CAS No.: 61440-99-1
M. Wt: 272.25 g/mol
InChI Key: VXGITRNKVUUZOQ-UHFFFAOYSA-N
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Description

6-[2-(Hydroxymethyl)phenyl]-2H-1,3-benzodioxole-5-carboxylic acid is an organic compound that features a benzodioxole ring fused with a carboxylic acid group and a hydroxymethylphenyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[2-(Hydroxymethyl)phenyl]-2H-1,3-benzodioxole-5-carboxylic acid typically involves multi-step organic reactions. One common method includes the formation of the benzodioxole ring through a cyclization reaction, followed by the introduction of the hydroxymethylphenyl group via a Friedel-Crafts alkylation. The final step involves the oxidation of the intermediate to introduce the carboxylic acid group.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to maximize yield and purity. This often includes the use of catalysts and controlled reaction conditions to ensure efficient conversion of starting materials to the desired product. Techniques such as recrystallization and chromatography are employed to purify the final compound.

Chemical Reactions Analysis

Types of Reactions

6-[2-(Hydroxymethyl)phenyl]-2H-1,3-benzodioxole-5-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form an aldehyde or carboxylic acid.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: Electrophilic aromatic substitution can occur on the benzodioxole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for electrophilic aromatic substitution.

Major Products

    Oxidation: Formation of 6-[2-(Formyl)phenyl]-2H-1,3-benzodioxole-5-carboxylic acid.

    Reduction: Formation of 6-[2-(Hydroxymethyl)phenyl]-2H-1,3-benzodioxole-5-methanol.

    Substitution: Formation of various substituted benzodioxole derivatives.

Scientific Research Applications

6-[2-(Hydroxymethyl)phenyl]-2H-1,3-benzodioxole-5-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the synthesis of advanced materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 6-[2-(Hydroxymethyl)phenyl]-2H-1,3-benzodioxole-5-carboxylic acid involves its interaction with specific molecular targets. The hydroxymethyl and carboxylic acid groups can form hydrogen bonds with biological molecules, influencing their activity. The benzodioxole ring can interact with aromatic residues in proteins, affecting their function. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 6-[2-(Methoxymethyl)phenyl]-2H-1,3-benzodioxole-5-carboxylic acid
  • 6-[2-(Ethoxymethyl)phenyl]-2H-1,3-benzodioxole-5-carboxylic acid
  • 6-[2-(Hydroxymethyl)phenyl]-2H-1,3-benzodioxole-5-methanol

Uniqueness

6-[2-(Hydroxymethyl)phenyl]-2H-1,3-benzodioxole-5-carboxylic acid is unique due to the presence of both a hydroxymethyl group and a carboxylic acid group on the benzodioxole ring. This combination of functional groups provides distinct chemical reactivity and potential for diverse applications compared to its analogs.

Properties

CAS No.

61440-99-1

Molecular Formula

C15H12O5

Molecular Weight

272.25 g/mol

IUPAC Name

6-[2-(hydroxymethyl)phenyl]-1,3-benzodioxole-5-carboxylic acid

InChI

InChI=1S/C15H12O5/c16-7-9-3-1-2-4-10(9)11-5-13-14(20-8-19-13)6-12(11)15(17)18/h1-6,16H,7-8H2,(H,17,18)

InChI Key

VXGITRNKVUUZOQ-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C(C(=C2)C3=CC=CC=C3CO)C(=O)O

Origin of Product

United States

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